N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is a synthetic compound with a complex molecular structure It is characterized by the presence of an aminooxane ring and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the aminooxane ring and the subsequent attachment of the dimethylpyrimidine group. Common reagents used in these reactions include amines, pyrimidines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine include:
- rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
- rac-(3R,4R)-1-amino-6-oxabicyclo[3.2.1]octane-3,4-diol hydrochloride
Uniqueness
What sets rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine apart from these similar compounds is its unique combination of the aminooxane ring and the dimethylpyrimidine moiety.
Properties
Molecular Formula |
C11H19N5O |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-N-[(3S,4S)-4-aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5O/c1-16(2)11-5-10(13-7-14-11)15-9-6-17-4-3-8(9)12/h5,7-9H,3-4,6,12H2,1-2H3,(H,13,14,15)/t8-,9+/m0/s1 |
InChI Key |
GSYTVRKWDJIQJY-DTWKUNHWSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N[C@@H]2COCC[C@@H]2N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2COCCC2N |
Origin of Product |
United States |
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